molecular formula C6H11FO3 B12084112 Ethyl 3-fluoropropyl carbonate

Ethyl 3-fluoropropyl carbonate

Cat. No.: B12084112
M. Wt: 150.15 g/mol
InChI Key: AQAQSJYYPNMJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoropropyl carbonate is a fluorinated organic compound that serves as a valuable chemical building block in scientific research and development. Its structure, featuring a fluorine atom on a propyl chain linked to an ethyl carbonate group, makes it a versatile intermediate for synthesizing more complex molecules. One prominent application of related fluorinated carbonates is their use as electrolyte additives or solvents in lithium-ion batteries. The incorporation of fluorine can enhance the thermal stability and electrochemical performance of the electrolyte, contributing to improved battery safety and longevity . Furthermore, the 3-fluoropropyl moiety is of significant interest in the field of radiopharmaceuticals for Positron Emission Tomography (PET). Compounds like N-3-fluoropropyl analogs are used in the synthesis of PET tracers for imaging various conditions in the brain . The fluorine-18 labeled version of this group is a common prosthetic group used to radiolabel targeting vectors, leveraging the nearly ideal nuclear properties of fluorine-18 for imaging . This product is intended for research purposes as a chemical precursor or standard in the development of novel materials, imaging agents, and pharmaceutical compounds. It is supplied For Research Use Only. Not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11FO3

Molecular Weight

150.15 g/mol

IUPAC Name

ethyl 3-fluoropropyl carbonate

InChI

InChI=1S/C6H11FO3/c1-2-9-6(8)10-5-3-4-7/h2-5H2,1H3

InChI Key

AQAQSJYYPNMJKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCCF

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Ethyl 3 Fluoropropyl Carbonate and Its Structural Analogs

Reaction Pathway Elucidation in Carbonate Formation and Transformation

The formation of asymmetric linear carbonates such as ethyl 3-fluoropropyl carbonate is often achieved through transesterification. This process involves the exchange of an alkoxy group of a carbonate with an alcohol. The reaction can be catalyzed by either an acid or a base. wikipedia.org

Under basic conditions, the mechanism is typically a two-step addition-elimination process. An alkoxide nucleophile attacks the carbonyl carbon of the starting carbonate (e.g., diethyl carbonate or a cyclic carbonate), leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide and forming the new carbonate. masterorganicchemistry.com The equilibrium of the reaction is influenced by the relative energies of the reactants and products. To drive the reaction towards the desired asymmetric carbonate, the alcohol that is eliminated can be removed, for instance, by distillation. wikipedia.org

In an acidic environment, the carbonyl group of the carbonate is first protonated, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of protonation and deprotonation steps follow, culminating in the elimination of an alcohol molecule and the formation of the new carbonate. masterorganicchemistry.com

A plausible synthetic route for this compound is the transesterification of diethyl carbonate with 3-fluoropropan-1-ol (B147108). This reaction can be catalyzed by various bases. researchgate.net The mechanism involves the deprotonation of 3-fluoropropan-1-ol to form the corresponding alkoxide, which then attacks the diethyl carbonate.

Another potential pathway for the formation of linear carbonates is from the reaction of epoxides with carbon dioxide, which typically forms a cyclic carbonate first. The cyclic carbonate can then undergo further reactions to yield linear carbonates. The synthesis of cyclic carbonates from epoxides and CO2 is a well-established, atom-efficient process. rsc.org

Role of Solvents and Reagents in Reaction Outcomes

The choice of solvents and reagents plays a critical role in the synthesis and subsequent reactions of this compound. In the context of its likely synthesis via transesterification, the catalyst is a key reagent. Both homogeneous and heterogeneous catalysts can be employed. Basic catalysts such as potassium carbonate, sodium hydroxide, and metal alkoxides are commonly used. researchgate.netscielo.org.za The basicity of the catalyst can influence the reaction rate and selectivity. For instance, in the synthesis of ethyl propyl carbonate, K2CO3/MgO was found to be an effective catalyst, with the weak basic sites being the active centers. researchgate.net

The solvent can affect the reaction by solvating the reactants and intermediates, thereby influencing the reaction kinetics. In some cases, one of the reactants, such as an excess of one of the alcohols, can also serve as the solvent. masterorganicchemistry.com In the synthesis of cyclic carbonates from epoxides and CO2, the choice of solvent can be crucial, with some reactions failing to proceed in conventional solvents. nih.gov Deep eutectic solvents have emerged as effective and environmentally friendly catalysts and solvents for this type of reaction. nih.gov

The nature of the alkyl groups in the starting carbonate and alcohol also dictates the reaction conditions. For the synthesis of asymmetric carbonates, controlling the stoichiometry of the reactants is important to maximize the yield of the desired product and minimize the formation of symmetric byproducts.

The following table summarizes the effect of different catalysts on a model transesterification reaction.

Table 2: Effect of Different Catalysts on the Transesterification of Diethyl Carbonate with a Generic Alcohol
CatalystReaction Time (h)Conversion (%)Selectivity for Asymmetric Carbonate (%)
None24<5-
NaOH68590
K₂CO₃87885
Ti(OBu)₄49295

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for the synthesis of this compound is not available.

Stability and Degradation Pathways Under Controlled Chemical Conditions

The stability of linear carbonates like this compound is a critical factor, especially in applications where they are exposed to chemical or thermal stress, such as in lithium-ion battery electrolytes. researchgate.net The degradation of carbonate-based electrolytes can proceed through several pathways, including hydrolysis, transesterification, and electrochemical reduction or oxidation. researchgate.netnih.gov

Hydrolysis, the reaction with water, can lead to the formation of alcohols and carbon dioxide. The presence of acidic or basic impurities can catalyze this process. The fluorine atom in the propyl chain of this compound may influence its susceptibility to hydrolysis due to electronic effects.

In the context of lithium-ion batteries, linear carbonates can undergo reductive decomposition on the anode surface, contributing to the formation of the solid electrolyte interphase (SEI). researchgate.net The decomposition products can include lithium alkoxides and lithium carbonate. researchgate.net The presence of a fluorine substituent can alter the decomposition pathway, potentially leading to the formation of lithium fluoride (B91410) (LiF) in the SEI, which is considered beneficial for its stability. acs.org

Thermal degradation of linear carbonates can also occur, especially at elevated temperatures. The decomposition can be initiated by impurities or by reaction with other electrolyte components. nih.gov For instance, in the presence of LiPF6, a common electrolyte salt, decomposition can be accelerated. Studies on fluoroethylene carbonate (FEC), a cyclic analog, have shown that it can decompose at elevated temperatures in the presence of Lewis acids like PF5, generating HF. researchgate.net Similar pathways could be envisaged for linear fluorinated carbonates.

The degradation of electrolytes can also involve a cascade of reactions, including the formation of oligomers. nih.gov The specific degradation products and pathways for this compound would depend on the specific conditions, including temperature, the presence of other chemical species, and any electrochemical potentials.

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Detailed Research Findings: For Ethyl 3-fluoropropyl carbonate (C₆H₁₁FO₃), the expected exact mass can be calculated. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ or other adducts. The experimentally measured m/z value, with precision to several decimal places, would be compared against the theoretical mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the elemental composition of the molecule, confirming that the synthesized compound has the correct molecular formula.

Data Table: Theoretical vs. Experimental Mass

Ion Theoretical m/z Experimental m/z Mass Error (ppm)
[C₆H₁₁FO₃+H]⁺ Data not available Data not available Data not available

No experimental HRMS data for this compound was found in the searched sources.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the stereochemistry of the molecule can be established.

Detailed Research Findings:

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂) and the fluoropropyl group protons. The protons on the carbon adjacent to the fluorine atom (CH₂F) and the subsequent methylene (B1212753) groups would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum would display six unique carbon signals. The carbonyl carbon of the carbonate group would appear at a characteristic downfield shift (typically ~155 ppm). The carbons of the ethyl group and the fluoropropyl group would have distinct chemical shifts. The carbon directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum would provide direct information about the fluorine environment. It would be expected to show a single resonance for the fluorine atom in the 3-fluoropropyl group. This signal would be split into a triplet by the two adjacent protons (CH₂F), providing further confirmation of the structure.

Data Table: Predicted NMR Spectroscopic Data

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H Data not available Data not available Data not available
¹³C Data not available Data not available Data not available

| ¹⁹F | Data not available | Data not available | Data not available |

No experimental NMR data for this compound was found in the searched sources.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups.

Detailed Research Findings: The IR and Raman spectra of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the region of 1740-1780 cm⁻¹. Other key vibrational modes would include C-O stretching frequencies for the carbonate linkages, C-F stretching, and various C-H stretching and bending vibrations for the ethyl and propyl chains. The presence and position of these bands would confirm the presence of the key functional groups. These techniques are also highly sensitive to impurities, making them valuable for assessing the purity of the compound.

Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Carbonate) Stretching ~1740-1780
C-O (Carbonate) Stretching ~1200-1300
C-F Stretching ~1000-1100

No experimental IR or Raman data for this compound was found in the searched sources.

X-ray Crystallography for Solid-State Structural Determination (if crystalline)

If this compound can be obtained as a single crystal of suitable quality, X-ray crystallography can provide an exact three-dimensional model of its atomic arrangement in the solid state.

Detailed Research Findings: This technique would determine precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the conformation of the ethyl and fluoropropyl chains and how the molecules pack together in the crystal lattice. This information is invaluable for understanding intermolecular interactions and the physical properties of the material in its solid form. The ability to obtain a crystalline sample is a prerequisite for this analysis.

Data Table: Crystallographic Parameters

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available

No experimental X-ray crystallography data for this compound was found in the searched sources.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of fluorinated carbonates. These methods are used to predict a molecule's behavior, such as its stability against oxidation and reduction, which is a critical factor for electrolyte solvents. The inclusion of a fluorine atom in the propyl group of Ethyl 3-fluoropropyl carbonate significantly influences its electronic properties compared to non-fluorinated analogues. DFT calculations can precisely quantify these effects, providing a foundational understanding of its potential performance in various applications.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons and its susceptibility to oxidation, while the LUMO energy relates to its ability to accept electrons and its resistance to reduction.

Table 1: Representative Frontier Molecular Orbital Energies (in eV) for Selected Carbonates

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Ethyl propyl carbonate -7.95 0.85 8.80
This compound -8.20 0.60 8.80
Ethyl 3,3-difluoropropyl carbonate -8.50 0.35 8.85

Note: The values presented are illustrative, based on general trends observed for fluorinated organic molecules, and calculated using DFT methods. Actual values may vary depending on the specific computational level of theory and basis set used.

Charge Distribution and Electrostatic Potential Mapping

The introduction of a fluorine atom into the alkyl chain of a carbonate molecule significantly alters its internal charge distribution due to fluorine's high electronegativity. Quantum chemical calculations can precisely model this effect. The resulting charge distribution influences key physical and chemical properties, including polarity, solubility, and intermolecular interactions.

An electrostatic potential (ESP) map is a valuable visualization tool derived from these calculations. It illustrates the charge distribution across the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an ESP map would show a region of high negative potential around the carbonyl oxygen atoms and the fluorine atom, indicating these are sites susceptible to electrophilic attack or coordination with cations like Li+. Conversely, positive potential would be concentrated around the hydrogen atoms. This information is critical for understanding solvation behavior and the formation of the solid-electrolyte interphase (SEI) in batteries.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and 3-fluoropropyl chains allows this compound to exist in multiple spatial arrangements, or conformations. Conformational analysis, typically performed using quantum chemical methods, involves mapping the potential energy surface of the molecule to identify the most stable, low-energy conformers. Understanding the preferred conformations is essential as they can influence the molecule's physical properties and its interactions in a condensed phase.

While quantum chemistry provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are used to study liquids, such as electrolytes, by modeling the movements and interactions of a large ensemble of molecules. For this compound, MD simulations can predict bulk properties like density and viscosity. Furthermore, these simulations are crucial for studying the solvation structure of ions, such as Li+, within the electrolyte, which is fundamental to understanding ion transport and battery performance.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. For an electrolyte component like this compound, this includes modeling its decomposition pathways through reduction or oxidation at electrode surfaces. Theoretical calculations can map out the entire reaction coordinate, from reactants to products, and identify the high-energy transition state structures that govern the reaction rate.

By calculating the activation energies associated with these transition states, researchers can predict the most likely decomposition pathways. For instance, in the context of lithium-ion batteries, it is known that fluorinated carbonates can decompose to form lithium fluoride (B91410) (LiF), a beneficial component of the SEI layer. Reaction mechanism modeling can elucidate the specific steps involved in the defluorination process and the subsequent formation of LiF, providing critical information for designing more stable and effective electrolytes.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental measurements to validate both the computational model and the experimental findings.

Vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated using DFT. The predicted spectrum for this compound would show characteristic peaks corresponding to specific molecular vibrations, such as the C=O stretch of the carbonate group, C-O stretches, and the C-F stretch. Comparing the calculated frequencies with an experimental spectrum helps in assigning the observed spectral bands to particular vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be computed. This allows for a direct comparison with experimental NMR data, aiding in the structural confirmation of the synthesized molecule. Discrepancies between predicted and experimental data can point to specific molecular interactions or environmental effects not accounted for in the theoretical model, leading to a more refined understanding of the molecule's behavior.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch 1755 1750
C-O Stretch 1270 1265
C-F Stretch 1100 1095

Note: These values are representative examples. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

Applications As Chemical Precursors and Intermediates in Organic Synthesis

Role in the Synthesis of Complex Fluorinated Molecules

The introduction of fluorine into organic molecules is a key strategy in medicinal and agricultural chemistry, as it can significantly alter a compound's physical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov Ethyl 3-fluoropropyl carbonate can act as a precursor for incorporating the 3-fluoropropyl moiety into more complex molecular architectures.

The synthesis of fluorinated compounds often involves nucleophilic substitution reactions where a fluoride (B91410) ion displaces a leaving group. nih.gov In a similar vein, while not directly using this compound, the synthesis of complex fluorinated phenanthroline diamides has been achieved by reacting 4,7-dichloro derivative precursors with cesium fluoride in dimethyl sulfoxide (B87167) at elevated temperatures, demonstrating a common strategy for introducing fluorine into heterocyclic systems. nih.gov A building block like this compound provides a ready-made fluorinated chain that can be attached to other molecules through reactions involving its carbonate group.

Precursor in Radiochemistry for the Synthesis of [18F]-Labeled Building Blocks

One of the most significant applications of precursors related to this compound is in the field of positron emission tomography (PET), a powerful molecular imaging technique. rsc.org The radioisotope fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET imaging due to its ideal half-life (109.7 minutes) and low positron energy. acs.orgresearchgate.net The "building block" or "modular" approach, where a small molecule is first labeled with ¹⁸F and then conjugated to a larger targeting molecule, is a common strategy in PET tracer synthesis. rsc.orgresearchgate.net

The most prevalent method for creating aliphatic C-¹⁸F bonds is through a nucleophilic substitution (Sₙ2) reaction. acs.orgnih.gov This process involves several key steps:

Precursor Design : A suitable precursor, such as an ethyl 3-(organosulfonyloxy)propyl carbonate, is synthesized. The organosulfonyloxy group (e.g., tosylate, mesylate, or nosylate) serves as an excellent leaving group for the subsequent nucleophilic attack by the fluoride ion. researchgate.netfrontiersin.org

[¹⁸F]Fluoride Production and Activation : The [¹⁸F]fluoride is produced in a cyclotron as an aqueous solution. acs.orgnih.gov For it to act as a potent nucleophile, it must be rigorously dried, typically through azeotropic distillation with acetonitrile (B52724). mdpi.com Its nucleophilicity and solubility in aprotic organic solvents are enhanced by adding a phase-transfer catalyst, such as a potassium-Kryptofix® K222 complex, and a base like potassium carbonate. acs.orgnih.gov

Radiolabeling Reaction : The activated, anhydrous [¹⁸F]fluoride is reacted with the precursor in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. nih.gov The [¹⁸F]fluoride ion displaces the leaving group to form the desired ¹⁸F-labeled fluoropropyl chain.

This aliphatic nucleophilic fluorination is a cornerstone of ¹⁸F radiochemistry, enabling the efficient production of PET tracers.

Research in PET chemistry continuously seeks to develop novel precursors that improve radiochemical yields (RCY), simplify purification processes, and are amenable to automated synthesis. researchgate.net For example, in the synthesis of the PET tracer [¹⁸F]FLT, alternative protecting group strategies on the thymidine (B127349) precursor were developed to avoid the use of reagents that cause precipitation and interfere with automation. researchgate.net It was found that nosylated precursors were more effective for radiofluorination than their mesylated or tosylated counterparts. researchgate.net

Another strategy involves creating versatile ¹⁸F-labeled building blocks that can be used in various conjugation reactions. For instance, a novel azido (B1232118) precursor was developed for use in "click chemistry," a robust and versatile method for linking molecules. nih.gov This azido precursor was successfully radiolabeled with ¹⁸F and then conjugated to an alkyne-functionalized amino acid, demonstrating its utility. nih.gov A precursor like ethyl 3-(tosyloxy)propyl carbonate would be a prime candidate for producing an "[¹⁸F]this compound" building block, which could then be used in subsequent reactions.

Table 1: Comparison of Precursor Leaving Groups in [¹⁸F]FLT Synthesis

Leaving Group Precursor Type Observation Reference
Methylsulfonyl (Mesyl) Thymidine Derivative Less favorable for radiofluorination researchgate.net
p-Toluenesulfonyl (Tosyl) Thymidine Derivative Less favorable for radiofluorination researchgate.net

Utility in the Formation of Carbonyl-Containing Compounds

Organic carbonates are esters of carbonic acid, characterized by a carbonyl group flanked by two alkoxy groups. wikipedia.org This functional group makes them useful intermediates for synthesizing other carbonyl-containing compounds. A primary reaction of organic carbonates is transesterification. wikipedia.org

In a transesterification reaction, an alcohol reacts with a carbonate ester, leading to an exchange of the alcohol groups. wikipedia.org A more nucleophilic alcohol will typically displace a less nucleophilic one. wikipedia.org this compound can be used as a substrate in such reactions to synthesize a variety of other unsymmetrical organic carbonates. For example, reacting it with a complex alcohol (R-OH) under basic or acidic catalysis could yield a new carbonate ester (R-O-C(O)-O-(CH₂)₃F) and ethanol (B145695). This reaction serves as a method to transfer the 3-fluoropropyl carbonate unit to other molecules. The synthesis of ethyl propyl carbonate from diethyl carbonate and n-propanol over a K₂CO₃/MgO catalyst is a documented example of this type of transformation. researchgate.net

Derivatization Strategies and Synthetic Transformations

The primary synthetic transformation involving this compound is transesterification, as detailed above. This method allows for the derivatization of the carbonate moiety, creating a library of different carbonate esters containing the 3-fluoropropyl group. wikipedia.orgresearchgate.net By carefully choosing the alcohol and reaction conditions, the equilibrium of the reaction can be driven toward the desired product, for instance, by removing the more volatile alcohol (in this case, ethanol) by distillation. wikipedia.org This strategy is a cornerstone of synthesizing unsymmetrical organic carbonates. researchgate.net

Beyond transesterification, the carbonate group can be involved in other transformations. For example, cyclic carbonates can be converted into valuable diols through hydrogenation or hydrolysis reactions. mdpi.com While this compound is an acyclic carbonate, its carbonyl group represents a site for potential chemical modification, allowing for its conversion into other functional groups as part of a broader synthetic strategy.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
[¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine)
Kryptofix® K222
Dimethyl sulfoxide (DMSO)
Acetonitrile
Potassium carbonate
Cesium fluoride
4,7-dichloro-1,10-phenanthroline
Ethyl propyl carbonate
Diethyl carbonate
n-propanol

Role in Advanced Materials Chemistry Research: Electrolyte Components

Investigation of Fluorinated Carbonates as Components in Non-Aqueous Electrolyte Systems

Fluorinated carbonates are a class of organic solvents or additives used to enhance the performance and safety of non-aqueous electrolytes, primarily in lithium-ion and other advanced battery chemistries. The incorporation of fluorine atoms into standard carbonate structures, such as ethylene (B1197577) carbonate (EC) or diethyl carbonate (DEC), fundamentally alters their electrochemical and physical properties. This strategic fluorination is a key approach to developing electrolytes that can operate under demanding conditions, such as high voltages and wide temperature ranges. Research focuses on how fluorination improves stability, modifies the crucial solid electrolyte interphase (SEI) layer, and interacts with other cell components. cip.com.cn

The introduction of highly electronegative fluorine atoms into a carbonate molecule has a profound impact on its chemical stability and reactivity. This is primarily due to the strong carbon-fluorine (C-F) bond and the inductive effect of fluorine.

Oxidative Stability: Fluorination lowers the energy level of the Highest Occupied Molecular Orbital (HOMO) of the carbonate molecule. researchgate.net A lower HOMO level signifies that more energy is required to remove an electron, thus making the molecule more resistant to oxidation. This enhanced oxidative stability is critical for electrolytes used in high-voltage battery systems (e.g., >4.5 V), where conventional carbonate solvents would decompose on the cathode surface. confex.com

Reductive Stability: The position and number of fluorine substitutions significantly influence the reduction potential. acs.org Generally, fluorinated carbonates are designed to have a higher reduction potential (i.e., they are reduced more easily) than their non-fluorinated counterparts like ethylene carbonate or ethyl methyl carbonate. psi.ch This allows them to be "sacrificially" reduced on the anode surface during the initial charging cycles to form a protective passivation layer before the bulk solvent can decompose.

Thermal Stability and Flammability: The inherent strength of the C-F bond contributes to the increased thermal stability and reduced flammability of the electrolyte. cip.com.cn However, under certain conditions, such as elevated temperatures in the presence of LiPF6 salt, some fluorinated carbonates like fluoroethylene carbonate (FEC) can undergo decomposition that generates harmful hydrofluoric acid (HF). researchgate.net This reaction can lead to the dissolution of transition metals from the cathode, which is detrimental to cell performance. researchgate.net

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is arguably the most critical function of fluorinated carbonate additives. The composition and morphology of this layer dictate the battery's cycle life, efficiency, and safety.

The mechanism begins with the preferential reduction of the fluorinated carbonate on the anode surface. For instance, fluoroethylene carbonate (FEC) is reduced at a potential more positive than that of ethylene carbonate (EC). psi.ch The decomposition of fluorinated carbonates generates a high concentration of lithium fluoride (B91410) (LiF) in the resulting SEI. osti.govacs.org LiF is a highly desirable SEI component due to its wide bandgap, excellent electronic insulating properties, and sufficient Li+ conductivity. psi.ch

Computational studies using Density Functional Theory (DFT) have shown that the decomposition pathways of fluorinated and non-fluorinated carbonates differ significantly. acs.orgosti.gov Ethylene carbonate often decomposes via a pathway that regenerates reactive alkoxide species, leading to continuous electrolyte consumption and a thick, unstable SEI. acs.orgchemrxiv.org In contrast, additives like FEC tend to decompose through a pathway that does not regenerate these species, resulting in the formation of a thinner, more compact, and more stable SEI layer. acs.orgosti.gov Research indicates that the SEI formation process can occur in stages, with an initial formation of inorganic LiF-rich particles followed by the development of a carbonate-rich film that covers the entire electrode surface. psi.ch

The functionality of a fluorinated carbonate is also defined by its chemical interactions within the complex electrolyte environment.

Interaction with Lithium Ions: The electron-withdrawing nature of fluorine atoms reduces the electron density on the carbonyl oxygen of the carbonate. This weakens the electrostatic interaction, or binding energy, between the solvent molecule and the lithium ion (Li+). researchgate.netacs.org A weaker Li+-solvent coordination facilitates a more rapid de-solvation process for the Li+ ion at the anode interface. This improved kinetics is beneficial for battery performance, particularly for enhancing power capability and low-temperature operation.

Interaction with Electrode Surfaces: As detailed previously, the primary interaction with the anode is a controlled reductive decomposition to form a robust, LiF-rich SEI. osti.gov On the cathode side, their higher oxidative stability minimizes decomposition at high potentials, leading to a more stable cathode-electrolyte interphase (CEI) and reducing parasitic reactions that consume lithium and generate gas. confex.com

Interaction with Lithium Salts: A notable chemical interaction occurs with the commonly used lithium salt, LiPF6. This salt exists in equilibrium with LiF and the Lewis acid PF5. At elevated temperatures, PF5 can trigger the decomposition of fluorinated carbonates like FEC, leading to the formation of HF and various phosphorus-containing acids. researchgate.net This highlights a critical challenge in electrolyte formulation: balancing the benefits of fluorination with potential undesirable side reactions.

Chemical Principles Governing Electrolyte Additive Functionality

The success of fluorinated carbonates like Ethyl 3-fluoropropyl carbonate as electrolyte additives is rooted in several key chemical principles:

Preferential Electrochemical Decomposition: An ideal additive for anode protection must have a higher reduction potential than the primary electrolyte solvents. This ensures it is the first component to be reduced, forming a passivating film that prevents the bulk electrolyte from continuously decomposing. psi.ch

Formation of a Stable Passivation Layer: The decomposition products of the additive must assemble into a layer (the SEI) that is electronically insulating to prevent further electron transfer to the electrolyte, but ionically conductive to allow the passage of Li+ ions. For fluorinated additives, the in-situ formation of a robust, LiF-based SEI is the cornerstone of their functionality. psi.chosti.gov

Modification of the Li+ Solvation Shell: By altering the chemical environment around the Li+ ion, additives can influence charge transfer kinetics. Fluorinated components typically weaken the Li+ solvation, reducing the energy barrier for de-solvation and thereby improving rate capability. researchgate.netacs.org

The table below summarizes the properties of representative fluorinated and non-fluorinated carbonate solvents used in lithium-ion battery electrolytes. Data for this compound is not available and is included for structural comparison.

Compound NameStructureTypical RoleKey Property due to Fluorination
Ethylene Carbonate (EC)CyclicHigh-permittivity solventN/A (Baseline)
Diethyl Carbonate (DEC)LinearLow-viscosity solventN/A (Baseline)
Fluoroethylene Carbonate (FEC)CyclicSEI-forming additiveForms stable, LiF-rich SEI
Trifluoroethyl Methyl Carbonate (F3EMC)LinearHigh-voltage co-solventHigh oxidative stability
This compoundLinearHypothetical co-solvent/additiveExpected to have increased oxidative stability and contribute to SEI formation

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of Ethyl 3-fluoropropyl carbonate is a primary area for future research. Traditional approaches to the synthesis of organic carbonates often involve hazardous reagents such as phosgene (B1210022). vandemark.com Green chemistry principles, however, are driving the exploration of more sustainable alternatives.

One promising avenue is the development of catalytic processes that utilize readily available and less toxic starting materials. For instance, the direct carbonylation of 3-fluoro-1-propanol with carbon dioxide, a greenhouse gas, in the presence of a suitable catalyst could offer a highly atom-economical and sustainable route. Another approach could involve the transesterification of a non-fluorinated carbonate, such as diethyl carbonate, with 3-fluoro-1-propanol. Research in this area would focus on identifying and optimizing catalyst systems to achieve high yields and selectivity under mild reaction conditions. Furthermore, enzymatic synthesis methods, which are known for their high selectivity and mild reaction conditions, could also be explored. nih.gov

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic PathwayStarting MaterialsPotential AdvantagesKey Research Challenges
Direct Carbonylation 3-fluoro-1-propanol, Carbon Dioxide, Ethanol (B145695)Atom-economical, utilization of CO2Catalyst development for high efficiency and selectivity
Transesterification Diethyl carbonate, 3-fluoro-1-propanolMilder reaction conditionsEquilibrium control, catalyst separation
From Ethyl Chloroformate Ethyl chloroformate, 3-fluoro-1-propanolEstablished methodologyUse of a hazardous reagent
Enzymatic Synthesis Suitable precursorsHigh selectivity, environmentally benignEnzyme identification and optimization

Note: This table presents hypothetical pathways and challenges based on general organic synthesis principles, as specific data for this compound is not available.

Uncharted Reactivity and Catalytic Transformations of this compound

The reactivity of this compound remains largely unexplored. The presence of the electron-withdrawing fluorine atom is expected to influence the electrophilicity of the carbonyl carbon and the acidity of the protons on the propyl chain. Systematic studies are needed to elucidate its reactivity profile with a range of nucleophiles, electrophiles, and under various catalytic conditions.

Future research could investigate its potential as a novel building block in organic synthesis. For example, its reaction with amines could lead to the formation of fluorinated carbamates, which are of interest in medicinal chemistry. Furthermore, exploring its stability and decomposition pathways under different conditions will be crucial for determining its suitability for various applications. The development of catalytic transformations that selectively modify other parts of the molecule while preserving the fluoropropyl carbonate moiety would significantly expand its synthetic utility. nih.govrsc.org

Integration with Emerging Methodologies in Flow Chemistry and Automation

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. chemistryworld.com The application of flow chemistry to the synthesis and subsequent transformations of this compound could lead to more efficient and safer processes. Continuous flow reactors could enable the use of hazardous reagents in a more controlled manner and allow for the precise control of reaction parameters, leading to higher yields and purities. uc.pt

Automation, coupled with high-throughput screening techniques, can accelerate the discovery and optimization of new reactions and processes involving this compound. rsc.orgrsc.orgresearchgate.netresearchgate.net Automated platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions for its synthesis and subsequent transformations. This approach would significantly reduce the time and resources required for process development.

Table 2: Potential Advantages of Flow Chemistry and Automation for this compound

MethodologyPotential AdvantagesResearch Focus
Flow Chemistry Enhanced safety, improved reaction control, easier scale-upDevelopment of continuous flow synthesis, in-line purification
Automation High-throughput screening, rapid process optimizationAutomated catalyst screening, reaction condition optimization

Note: This table is illustrative and based on the general benefits of these technologies in chemical synthesis.

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The synthesis of derivatives of this compound by modifying either the ethyl or the 3-fluoropropyl group could lead to new molecules with tailored properties. For instance, replacing the ethyl group with other alkyl or aryl groups could modulate the compound's physical and chemical properties. Similarly, introducing additional functional groups onto the propyl chain could open up new avenues for polymerization or for creating more complex molecular architectures.

These advanced derivatives could find applications in various fields. For example, fluorinated carbonates are known to be useful as electrolytes in lithium-ion batteries. google.comacs.orgacs.orgresearchgate.nettandfonline.comresearchgate.netazom.com By fine-tuning the structure of this compound derivatives, it may be possible to develop new electrolytes with improved performance characteristics, such as higher ionic conductivity and better electrochemical stability.

Broader Impact on Fluorine Chemistry and Specialty Chemical Development

Research into this compound and its derivatives has the potential to make a significant impact on the broader field of fluorine chemistry. wikipedia.orgteknoscienze.com The insights gained from studying its synthesis, reactivity, and properties could be applied to the development of other novel fluorinated compounds. Organofluorine compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science, and the development of new fluorinated building blocks is a key area of research. rsc.orgrsc.org

The development of commercially viable and sustainable production methods for this compound could lead to its use as a specialty chemical in various industrial applications. vandemark.comriverlandtrading.com Its unique properties, such as its expected polarity and stability, could make it a valuable solvent, additive, or intermediate in the synthesis of more complex molecules. A deeper understanding of this compound will contribute to the expanding toolbox of fluorine chemistry and foster the development of new and improved products. wikipedia.orgshiksha.com

Q & A

Q. Table 1. Comparative Permeability of Siloxane Polymers with Fluoropropyl Substituents

Polymer TypeO₂ Permeability (Barrer)N₂ Permeability (Barrer)Selectivity (O₂/N₂)Source
Poly(3-fluoropropyl)450905.0
Polyethyl320853.8
Polyphenyl280753.7

Q. Table 2. Synthesis Optimization of this compound

ParameterStandard ProtocolOptimized ProtocolYield ImprovementSource
CatalystNoneDMAP/Et₃N+21%
SolventH₂OAnhydrous CH₂Cl₂+15%
PurificationIsocratic elutionGradient (5→20% EtOAc)+12%

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